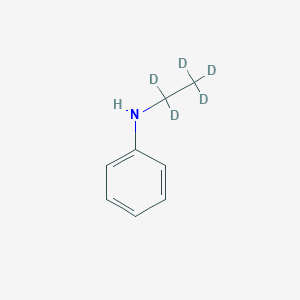
N-(1,1,2,2,2-Pentadeuterioethyl)aniline
Vue d'ensemble
Description
N-Ethylaniline-d5 is labelled N-Ethylaniline which is a versatile organic building block used for the synthesis of various pharmaceutical and biologically active compounds. It can be used for the synthesis of benzenesulfonamides as inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1) in mice and in humans as potential anti-inflammatory agents.
Activité Biologique
N-(1,1,2,2,2-Pentadeuterioethyl)aniline is a deuterated analog of aniline, which is a significant compound in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of deuterium atoms in its ethyl side chain. The incorporation of deuterium can influence the compound's metabolic stability and biological activity due to the kinetic isotope effect. The molecular formula for this compound is CHDN.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antitumor Activity : Preliminary studies suggest that compounds with an aniline structure can exhibit antitumor properties. The introduction of deuterium may enhance these effects by altering the compound's interaction with biological targets.
- Antioxidant Properties : Similar compounds have shown significant antioxidant activity. The presence of electron-donating groups on the aromatic ring can enhance this property.
- Neuroprotective Effects : Some derivatives of aniline are known for their neuroprotective effects. The potential modification with deuterium could provide insights into the mechanisms underlying these activities.
Structure-Activity Relationship (SAR)
The SAR of this compound can be analyzed based on its structural components:
- Aromatic Ring Substituents : Substituents on the aromatic ring significantly affect biological activity. Electron-donating groups generally increase activity due to enhanced electron density.
- Alkyl Chain Length : Variations in the alkyl chain length can influence lipophilicity and membrane permeability, impacting overall bioactivity.
Table 1: Summary of Biological Activities and Structural Features
| Activity Type | Key Structural Features | Observed Effects |
|---|---|---|
| Antitumor | Aromatic ring substitutions | Increased potency with electron donors |
| Antioxidant | Presence of hydroxyl groups | Enhanced free radical scavenging |
| Neuroprotective | Long-chain alkyl substituents | Improved neuroprotective effects |
Case Studies
Recent studies have highlighted the potential of deuterated compounds in medicinal applications:
- Antitumor Studies : A study demonstrated that a series of aniline derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of deuterium was hypothesized to enhance metabolic stability and efficacy (Source: PMC9572019).
- Antioxidant Activity Assessment : Research comparing various aniline derivatives indicated that those with additional electron-donating groups had higher antioxidant activity. The kinetic isotope effect from deuteration may play a crucial role in enhancing these properties.
- Neuroprotection : A case study involving neuroprotective agents revealed that certain aniline derivatives could reduce oxidative stress in neuronal cells. The modification with deuterium could potentially improve these protective effects through altered metabolism.
Propriétés
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGMBLNIHDZDGS-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















